2-(2-Ethyl-5-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-5-methoxyphenyl)ethanol: is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with an ethyl group at the second position and a methoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-5-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(2-Ethyl-5-methoxyphenyl)acetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethyl-5-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 2-(2-Ethyl-5-methoxyphenyl)acetone or 2-(2-Ethyl-5-methoxyphenyl)acetaldehyde.
Reduction: 2-(2-Ethyl-5-methoxyphenyl)ethane.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2-Ethyl-5-methoxyphenyl)ethanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its role in treating various diseases or conditions due to its bioactive properties.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique structure contributes to its desirable olfactory and taste properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-5-methoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. Additionally, the ethyl and methoxy substituents may affect its lipophilicity and membrane permeability, impacting its overall bioactivity.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)ethanol: This compound lacks the ethyl group at the second position, resulting in different chemical and physical properties.
2-(4-Methoxyphenyl)ethanol: The methoxy group is positioned differently on the phenyl ring, leading to variations in reactivity and applications.
2-(2-Ethylphenyl)ethanol: This compound lacks the methoxy group, which affects its solubility and potential biological activities.
Uniqueness: 2-(2-Ethyl-5-methoxyphenyl)ethanol is unique due to the presence of both ethyl and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These characteristics make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
681171-45-9 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-ethyl-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-9-4-5-11(13-2)8-10(9)6-7-12/h4-5,8,12H,3,6-7H2,1-2H3 |
InChI Key |
ZZYPHGGDMPAGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.